molecular formula C16H16F2N6S B6457777 4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine CAS No. 2549004-99-9

4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457777
CAS No.: 2549004-99-9
M. Wt: 362.4 g/mol
InChI Key: ZQFJDTFUWUNUEE-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a difluoromethyl group at position 4 and a methyl group at position 2. Position 6 is linked via a piperazine moiety to a [1,3]thiazolo[4,5-c]pyridin-2-yl heterocyclic system.

Properties

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6S/c1-10-20-11(15(17)18)8-14(21-10)23-4-6-24(7-5-23)16-22-12-9-19-3-2-13(12)25-16/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFJDTFUWUNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrimidine ring
  • Substituents :
    • Difluoromethyl group at position 4
    • Methyl group at position 2
    • A thiazolo[4,5-c]pyridine moiety linked through a piperazine ring

This unique configuration contributes to its biological activity by influencing interactions with various biological targets.

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in cancer cell proliferation and survival. Notably, it has been identified as a dual inhibitor of cyclin-dependent kinases (CDK) 2 and 9, which are crucial regulators of the cell cycle and transcription processes.

  • Inhibition Potency :
    • CDK2: IC50=0.004μMIC_{50}=0.004\,\mu M
    • CDK9: IC50=0.009μMIC_{50}=0.009\,\mu M

These values suggest that the compound is highly potent compared to existing therapeutic agents, achieving substantial improvements in efficacy over lead compounds in preclinical studies .

Antitumor Activity

In vitro studies have demonstrated that the compound significantly inhibits cell proliferation and induces apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HCT116 (colorectal carcinoma), A431 (vulvar epidermal carcinoma)
  • Effects Observed :
    • Decreased cell viability
    • Induction of G2/M phase arrest
    • Upregulation of pro-apoptotic markers

Neuropharmacological Potential

The compound also shows promise as a neuroprotective agent. Research suggests that it may act as an antagonist at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. This receptor antagonism could potentially mitigate neuroinflammation and promote neuronal survival .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against colorectal cancer cells revealed:

  • Experimental Design : Treatment with varying concentrations over a period of 72 hours.
  • Results : Significant reduction in cell proliferation was observed at concentrations above 0.01μM0.01\,\mu M, with maximal efficacy noted at 0.1μM0.1\,\mu M.

Case Study 2: Neuroprotection in Animal Models

In a preclinical model of Parkinson's disease:

  • Methodology : Administration of the compound in a rodent model induced with neurotoxic agents.
  • Findings : Notable preservation of dopaminergic neurons was observed alongside improved motor function assessments.

Data Table Summary

Biological ActivityTarget EnzymeIC50 Value (μM\mu M)Cell Line Tested
CDK2 InhibitionCDK20.004HCT116
CDK9 InhibitionCDK90.009HCT116
Proliferation InhibitionN/AN/AA431
NeuroprotectionA2AARN/ARodent Model

Comparison with Similar Compounds

Comparison with Structural Analogs

4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine

  • Core Structure: Thieno[2,3-d]pyrimidine (vs. pyrimidine in the target compound).
  • Substituents :
    • Thiazole : 5,5-dimethyl-4H-thiazol-2-yl (saturated thiazole) vs. fused [1,3]thiazolo[4,5-c]pyridin-2-yl (aromatic, fused system).
    • Pyrimidine : 6-propyl vs. 6-(piperazine-thiazolopyridine) and 4-difluoromethyl.
  • Implications: The thienopyrimidine core may reduce planarity compared to the target’s pyrimidine, affecting membrane permeability.

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

  • Core Structure : Pyrimidine (shared with the target compound).
  • Substituents :
    • Position 6 : Pyrazole (1-ethyl-3-methyl) vs. piperazine-thiazolopyridine.
    • Position 2 : Ethylsulfonyl (polar, electron-withdrawing) vs. methyl.
  • Implications: The ethylsulfonyl group increases solubility but may hinder blood-brain barrier penetration.

6-Cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-B][1,3]thiazolo[4,5-D]pyridin-4(5H)-one

  • Core Structure: Fused pyrido-thieno-thiazolopyridinone (vs. simpler pyrimidine).
  • Substituents: Difluoromethyl: Shared with the target compound. Cyclopropyl and propylamino: Enhance steric bulk and basicity.
  • Cyclopropyl groups may improve metabolic stability but complicate synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Features Potential Applications
Target Compound Pyrimidine 4-difluoromethyl, 2-methyl, 6-(piperazine-thiazolopyridine) High lipophilicity, flexible linker Kinase inhibitors, CNS targets
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine Thienopyrimidine 5,5-dimethylthiazole, 6-propyl Reduced planarity, saturated thiazole Antimicrobial agents
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine Pyrimidine 6-pyrazole, 2-ethylsulfonyl High solubility, rigid pyrazole Anti-inflammatory agents
6-Cyclopropyl-8-(difluoromethyl)-2-(propylamino)...pyridin-4(5H)-one Fused polyheterocycle Cyclopropyl, propylamino, difluoromethyl High molecular weight, steric bulk Anticancer agents

Research Findings and Implications

  • Metabolic Stability: Difluoromethyl groups in the target compound and analogs reduce oxidative metabolism, extending half-life compared to non-fluorinated counterparts .
  • Binding Affinity : Piperazine linkers (as in the target compound) enhance conformational flexibility, improving adaptation to hydrophobic pockets in enzymes like kinases .
  • Synthetic Challenges : Fused heterocycles (e.g., thiazolopyridines) require multi-step syntheses, increasing production costs and limiting scalability .
  • Isomerization Risks : While pyrazolopyrimidines in exhibit isomerization, the target compound’s rigid thiazolopyridine system likely mitigates this issue .

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